4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole
Description
4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole is a thiazole derivative characterized by a 4-methyl substitution on the thiazole ring and a benzyl group at position 2, where the phenyl ring is substituted with a trifluoromethyl (-CF₃) group at the meta position. The compound’s molecular formula is C₁₁H₁₀F₃NS, with a molecular weight of 257.27 g/mol. The trifluoromethyl group confers electron-withdrawing properties, while the methylene (-CH₂-) linker between the thiazole and phenyl ring enhances structural flexibility.
Properties
IUPAC Name |
4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NS/c1-8-7-17-11(16-8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPOVOMPNALFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with trifluoromethylphenylmethyl reagents. One common method includes the use of Suzuki coupling reactions, where a boronic acid derivative of the trifluoromethylphenylmethyl group is coupled with a halogenated thiazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Position: Meta vs. Para Trifluoromethylphenyl Derivatives
The position of the trifluoromethyl group on the phenyl ring significantly influences physicochemical and electronic properties:
- Target Compound : Meta-substituted phenyl (3-CF₃) with a methylene linker.
- Analogues :
- N′-(4-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide (): Para-substituted (4-CF₃) phenyl directly attached to the thiazole. Melting point: 217–304°C .
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (): Para-substituted phenyl with a carbaldehyde group. Melting point: 131–133°C .
Key Differences :
- Meta substitution may reduce steric hindrance and alter electronic interactions in biological systems.
Linker Variations: Benzyl (-CH₂-) vs. Direct Attachment
The presence or absence of a methylene linker affects molecular flexibility and steric bulk:
- Target Compound : Benzyl group (-CH₂-C₆H₄-CF₃) at position 2.
- Molecular formula: C₁₄H₁₂F₃NO₂S .
Implications :
Functional Group Modifications on the Thiazole Core
Variations in substituents at positions 4 and 5 of the thiazole ring alter solubility and reactivity:
Observations :
Challenges :
- Introducing the benzyl group requires careful control of reaction conditions to avoid over-alkylation.
- Para-substituted analogues (e.g., ) may require regioselective coupling strategies.
Biological Activity
4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a trifluoromethyl group and a methyl substituent on the thiazole ring, which may influence its biological properties.
- Molecular Formula : C₁₂H₁₀F₃NOS
- Molecular Weight : 273.28 g/mol
- CAS Number : 668477-94-9
- Melting Point : 50–52 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₃NOS |
| Molecular Weight | 273.28 g/mol |
| CAS Number | 668477-94-9 |
| Melting Point | 50–52 °C |
Antiviral Activity
Research indicates that thiazole derivatives, including those similar to this compound, exhibit antiviral properties. A study focused on phenylthiazole compounds demonstrated that modifications to the thiazole structure can enhance their efficacy against flaviviruses, such as dengue and yellow fever viruses. The introduction of hydrophobic tails and specific substituents was found to improve antiviral activity while minimizing toxicity associated with certain moieties .
Anticancer Potential
Thiazoles are also being explored for their anticancer properties. In particular, compounds with thiazole scaffolds have shown promise in targeting various cancer cell lines. For instance, studies have indicated that thiazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of p53 pathways and other cellular stress responses . The specific compound may hold similar potential, warranting further investigation into its effects on cancer cell proliferation and survival.
The biological activity of thiazole derivatives is often linked to their ability to interact with specific biological targets within cells. For example:
- Inhibition of Viral Replication : Compounds may inhibit viral replication by targeting viral proteins essential for the life cycle of the virus .
- Induction of Apoptosis : Thiazoles may activate apoptotic pathways in cancer cells, leading to programmed cell death .
Study on Antiviral Efficacy
In a controlled study evaluating various phenylthiazole derivatives against flavivirus infections, compounds were tested for their ability to inhibit viral replication. The study reported that several derivatives exhibited over 50% inhibition at concentrations as low as 50 µM, with selectivity indices indicating favorable safety profiles .
Anticancer Activity Evaluation
A separate investigation assessed the anticancer effects of thiazole derivatives on colon cancer cell lines. It was found that certain modifications to the thiazole structure significantly enhanced cytotoxicity against HCT116 cells, highlighting the importance of structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
